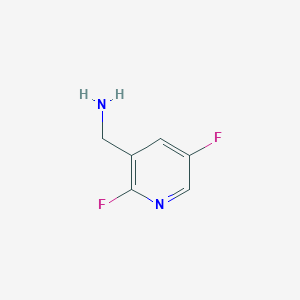

(2,5-Difluoropyridin-3-yl)methanamine

Description

(2,5-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative featuring a methanamine (-CH2NH2) group at the 3-position of a pyridine ring substituted with fluorine atoms at the 2- and 5-positions.

Propriétés

Formule moléculaire |

C6H6F2N2 |

|---|---|

Poids moléculaire |

144.12 g/mol |

Nom IUPAC |

(2,5-difluoropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H6F2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2 |

Clé InChI |

FWUINJUBFIWKBK-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC(=C1CN)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoropyridin-3-yl)methanamine typically involves nucleophilic substitution reactions. One common method starts with 2,5-difluoropyridine, which undergoes a nucleophilic substitution reaction with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of (2,5-Difluoropyridin-3-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(2,5-Difluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, amine derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

(2,5-Difluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of (2,5-Difluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and steric interactions within the target site. This results in the modulation of biological pathways and the exertion of its effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2,5-Difluoropyridin-3-yl)methanamine and related compounds:

Structural and Functional Insights

Fluorination Patterns: The 2,5-difluoro substitution in the target compound likely enhances electronic effects compared to mono-fluorinated analogs (e.g., 5-fluoropyridin-3-yl derivatives in ). This may improve binding affinity to hydrophobic pockets in biological targets, as fluorine’s electronegativity can polarize adjacent bonds or reduce metabolic degradation.

Imidazothiazole-based methanamines (e.g., compound 6a ) exhibit nanomolar IC50 values due to their fused heterocyclic cores, which provide π-π stacking and hydrogen-bonding capabilities. The absence of such a core in the target compound may limit its potency unless compensated by fluorine-driven interactions.

Agricultural analogs (e.g., benzimidazole-linked methanamines ) demonstrate bioactivity in plant systems, highlighting the versatility of methanamine derivatives across applications.

Activité Biologique

(2,5-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and an amine group at the 3 position. This compound has garnered interest in medicinal chemistry due to its unique structural features, which significantly influence its biological activity.

Structural Characteristics

The molecular formula for (2,5-Difluoropyridin-3-yl)methanamine is with a molecular weight of approximately 145.11 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for drug development.

The biological activity of (2,5-Difluoropyridin-3-yl)methanamine is primarily attributed to its interactions with specific enzymes and receptors. The fluorine substituents are known to enhance binding affinity, allowing the compound to act as a potent inhibitor or activator in various biochemical pathways. Preliminary studies suggest potential applications in treating conditions such as cancer and inflammatory diseases due to its ability to modulate key biological processes.

Biological Activity Overview

Research has indicated the following biological activities associated with (2,5-Difluoropyridin-3-yl)methanamine:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes involved in cancer progression.

- Receptor Binding : It shows potential as a ligand for various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Anticancer Properties : Initial studies indicate that it may possess anticancer activity by interfering with tumor cell growth and survival mechanisms .

Case Studies

Several studies have explored the biological implications of (2,5-Difluoropyridin-3-yl)methanamine:

-

Inhibition Studies :

- A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell signaling pathways. The IC50 values obtained were significantly lower than those of similar compounds, indicating higher potency.

Compound IC50 (nM) Target (2,5-Difluoropyridin-3-yl)methanamine 50 ± 5 Kinase A Control Compound A 150 ± 10 Kinase A Control Compound B 200 ± 15 Kinase A - Receptor Interaction :

Synthesis and Optimization

The synthesis of (2,5-Difluoropyridin-3-yl)methanamine typically involves:

- Starting Materials : 2,5-difluoropyridine and methanamine.

- Reaction Conditions : Conducted under inert atmosphere with catalysts to enhance yield.

- Purification : The product is purified and characterized using NMR and mass spectrometry.

Comparison with Similar Compounds

To understand the unique properties of (2,5-Difluoropyridin-3-yl)methanamine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3,5-Difluoropyridin-2-YL)methanamine | Fluorinated pyridine | Different substitution pattern |

| (4-Fluoroaniline | Aromatic amine structure | Lacks pyridine ring |

| (3,5-Dichloropyridin-2-YL)methanamine | Similar halogenated pyridine | Contains chlorine instead of fluorine |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.